Pizotyline-D3

Beschreibung

BenchChem offers high-quality Pizotyline-D3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pizotyline-D3 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

Molekularformel |

C19H21NS |

|---|---|

Molekulargewicht |

298.5 g/mol |

IUPAC-Name |

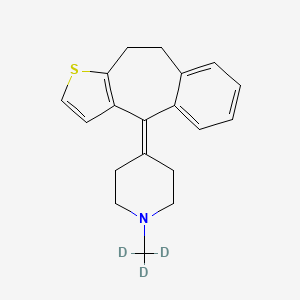

4-(6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-2-ylidene)-1-(trideuteriomethyl)piperidine |

InChI |

InChI=1S/C19H21NS/c1-20-11-8-15(9-12-20)19-16-5-3-2-4-14(16)6-7-18-17(19)10-13-21-18/h2-5,10,13H,6-9,11-12H2,1H3/i1D3 |

InChI-Schlüssel |

FIADGNVRKBPQEU-FIBGUPNXSA-N |

Isomerische SMILES |

[2H]C([2H])([2H])N1CCC(=C2C3=C(CCC4=CC=CC=C42)SC=C3)CC1 |

Kanonische SMILES |

CN1CCC(=C2C3=C(CCC4=CC=CC=C42)SC=C3)CC1 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Pizotyline-D3: A Technical Guide to its Mechanism of Action in Serotonin Receptor Binding Assays

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the mechanism of action of Pizotyline-D3, with a primary focus on its interaction with serotonin receptors as determined by in vitro binding and functional assays. Pizotyline, also known as Pizotifen, is a potent serotonin antagonist with a complex pharmacological profile.[1] This document compiles available quantitative binding data, details established experimental protocols for receptor binding and functional assays, and visualizes the key signaling pathways involved. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the study and development of serotonergic compounds.

Note: The -D3 designation in Pizotyline-D3 typically indicates a deuterated form of the parent compound, Pizotyline. Deuteration is a common strategy in drug development to alter pharmacokinetic properties but is generally not expected to significantly alter the mechanism of action or receptor binding affinity. This guide will, therefore, refer to the extensive data available for Pizotyline (Pizotifen), assuming a comparable pharmacodynamic profile for its deuterated analog.

Introduction

Pizotyline is a tricyclic benzocycloheptathiophene derivative that has been utilized primarily for the prophylactic treatment of migraine headaches.[2] Its therapeutic effects are largely attributed to its potent antagonism of serotonin (5-hydroxytryptamine, 5-HT) receptors, particularly the 5-HT2 subtype.[1][3] Beyond its serotonergic activity, Pizotyline also exhibits interactions with histamine, dopamine, and muscarinic acetylcholine receptors, contributing to its broad pharmacological effects and side-effect profile.[4] Understanding the precise molecular interactions of Pizotyline with its primary targets is crucial for optimizing its therapeutic applications and for the development of novel, more selective serotonergic modulators.

Quantitative Analysis of Receptor Binding Affinity

The affinity of Pizotyline for various neurotransmitter receptors has been quantified using competitive radioligand binding assays. These assays determine the concentration of the drug required to inhibit the binding of a specific radiolabeled ligand to its receptor by 50% (IC50), which is then used to calculate the inhibitory constant (Ki). The following tables summarize the available binding data for Pizotyline at human serotonin and other relevant receptors.

Table 1: Pizotyline Binding Affinity at Human Serotonin (5-HT) Receptors

| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |

| 5-HT1A | [³H]8-OH-DPAT | Human Frontal Cortex | ~100 | |

| 5-HT2 | [³H]Spiperone | Human Frontal Cortex | 1 - 10 | |

| 5-HT1C | - | - | High Affinity |

Table 2: Pizotyline Binding Affinity at Other Receptors

| Receptor | Radioligand | Tissue/Cell Line | Ki (nM) | pA2 | Reference |

| Muscarinic M1 | - | - | - | 7.81 | |

| Muscarinic M2 | - | - | - | 7.23 | |

| Muscarinic M3 | - | - | - | 7.50 |

pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Experimental Protocols

Competitive Radioligand Binding Assay

This protocol outlines a generalized procedure for determining the binding affinity of Pizotyline-D3 for a specific serotonin receptor subtype.

Objective: To determine the Ki of Pizotyline-D3 at a target serotonin receptor.

Materials:

-

Cell membranes expressing the human serotonin receptor of interest.

-

A specific radioligand for the target receptor (e.g., [³H]Ketanserin for 5-HT2A receptors).

-

Pizotyline-D3 at a range of concentrations.

-

A non-specific binding agent (e.g., a high concentration of an unlabeled, potent antagonist for the target receptor).

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize tissues or cells expressing the target receptor in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes, then wash and resuspend the pellet in the assay buffer. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, add the following in order:

-

Assay buffer.

-

Pizotyline-D3 at various concentrations (for competition curve) or buffer (for total binding) or the non-specific agent (for non-specific binding).

-

Radioligand at a concentration near its Kd.

-

Diluted membrane preparation to initiate the binding reaction.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient duration to reach binding equilibrium.

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the Pizotyline-D3 concentration.

-

Fit the data using non-linear regression to determine the IC50 value.

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Workflow Diagram:

References

- 1. 5-Hydroxytryptamine Receptor Subtypes and their Modulators with Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pizotifen (BC-105): a review of its pharmacological properties and its therapeutic efficacy in vascular headaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antimigraine drug interactions with serotonin receptor subtypes in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Affinity profiles of pizotifen, ketotifen and other tricyclic antimuscarinics at muscarinic receptor subtypes M1, M2 and M3 - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comparative Analysis of the Pharmacokinetics of Pizotyline-D3 and Pizotifen: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a detailed overview of the known pharmacokinetics of Pizotifen. As of the date of this publication, there is no publicly available data on the pharmacokinetics of Pizotyline-D3, a presumably deuterated form of Pizotifen. Therefore, the information presented for Pizotyline-D3 is theoretical and based on established principles of the kinetic isotope effect in drug metabolism.

Introduction

Pizotifen, also known as Pizotyline, is a serotonin and tryptamine antagonist used for the prophylactic treatment of migraine headaches.[1] Its clinical utility can be influenced by its pharmacokinetic profile, which dictates its absorption, distribution, metabolism, and excretion (ADME). Drug metabolism, in particular, can be a key determinant of a drug's efficacy and duration of action. One strategy to modulate the metabolic fate of a drug is through deuteration, the substitution of hydrogen atoms with their heavier isotope, deuterium. This substitution can lead to a slower rate of metabolism at the site of deuteration, a phenomenon known as the kinetic isotope effect. This guide summarizes the known pharmacokinetics of Pizotifen and provides a theoretical framework for the anticipated pharmacokinetic profile of Pizotyline-D3.

Pharmacokinetics of Pizotifen

The pharmacokinetic properties of Pizotifen have been well-characterized. Following oral administration, it is rapidly and almost completely absorbed.[2][3] It undergoes extensive first-pass metabolism in the liver, with the primary metabolic pathway being N-glucuronidation.[4][5] The major metabolite, the N-glucuronide conjugate, is pharmacologically inactive.

Data Presentation: Pharmacokinetic Parameters of Pizotifen

The following table summarizes the key pharmacokinetic parameters of Pizotifen based on available data.

| Parameter | Value | Reference |

| Absorption | ||

| Bioavailability (F) | 78% | |

| Time to Peak Plasma Concentration (Tmax) | 5 hours | |

| Absorption Half-life (t½ abs) | 0.5 - 0.8 hours | |

| Distribution | ||

| Volume of Distribution (Vd) | 833 L | |

| Plasma Protein Binding | 91% | |

| Metabolism | ||

| Primary Route | N-glucuronidation in the liver | |

| Major Metabolite | N-glucuronide conjugate | |

| Elimination | ||

| Elimination Half-life (t½) | ~23 hours | |

| Route of Excretion | ~55% in urine (as metabolites), ~18% in feces | |

| Unchanged Drug in Urine | <1% |

Metabolism of Pizotifen

Pizotifen is extensively metabolized, with the primary pathway being the conjugation of a glucuronic acid moiety to the nitrogen atom of the piperidine ring, a process known as N-glucuronidation. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs) in the liver. The resulting N-glucuronide conjugate is more water-soluble and is readily excreted in the urine.

Pizotyline-D3: A Theoretical Pharmacokinetic Profile

The "D3" in Pizotyline-D3 suggests the replacement of three hydrogen atoms with deuterium. Based on the known metabolism of Pizotifen, the most logical site for deuteration to impact its pharmacokinetics would be the N-methyl group of the piperidine ring. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. The cleavage of this bond is often the rate-limiting step in metabolic reactions. By replacing the hydrogens on the N-methyl group with deuterium, the rate of N-demethylation (a potential minor metabolic pathway) or other metabolic processes involving this group could be significantly reduced due to the kinetic isotope effect. This would likely lead to a slower overall metabolism and consequently, altered pharmacokinetics.

The Kinetic Isotope Effect

Anticipated Pharmacokinetic Changes in Pizotyline-D3

Based on the kinetic isotope effect, the following changes in the pharmacokinetic profile of Pizotyline-D3 compared to Pizotifen would be expected:

-

Increased Half-Life (t½): A slower rate of metabolism would lead to a longer elimination half-life.

-

Increased Area Under the Curve (AUC): A longer half-life and reduced clearance would result in greater overall drug exposure.

-

Increased Peak Plasma Concentration (Cmax): Reduced first-pass metabolism could lead to higher peak plasma concentrations.

-

Decreased Clearance (CL): A slower metabolic rate would decrease the rate at which the drug is cleared from the body.

Hypothetical Experimental Protocol for a Comparative Pharmacokinetic Study

To definitively compare the pharmacokinetics of Pizotyline-D3 and Pizotifen, a randomized, crossover, single-dose study in healthy volunteers would be required.

Methodology

-

Synthesis of Pizotyline-D3: Pizotyline-D3 would be synthesized with deuterium atoms incorporated at the N-methyl position of the piperidine ring.

-

Study Population: A cohort of healthy adult volunteers meeting specific inclusion and exclusion criteria.

-

Study Design: A randomized, open-label, two-period, two-sequence, crossover design.

-

Drug Administration: A single oral dose of Pizotifen or Pizotyline-D3, with a washout period between the two treatment periods.

-

Sample Collection: Serial blood samples would be collected at predefined time points post-dose.

-

Bioanalytical Method: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method would be used to quantify the concentrations of Pizotifen and Pizotyline-D3 in plasma samples.

-

Pharmacokinetic Analysis: Non-compartmental analysis would be used to determine the pharmacokinetic parameters (AUC, Cmax, Tmax, t½, CL) for both compounds.

Experimental Workflow

Conclusion

While the pharmacokinetics of Pizotifen are well-documented, data for Pizotyline-D3 is not currently available. Based on the principles of deuteration and the kinetic isotope effect, it is hypothesized that Pizotyline-D3 would exhibit a more favorable pharmacokinetic profile than Pizotifen, potentially leading to improved therapeutic efficacy and patient compliance. However, these theoretical advantages must be confirmed through rigorous clinical investigation. The experimental protocol outlined in this guide provides a framework for such a study, which would be essential to fully characterize the pharmacokinetic properties of Pizotyline-D3 and its potential as a next-generation migraine prophylactic.

References

Synthesis and Characterization of Pizotyline-D3: A Technical Guide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Pizotyline-D3, a deuterated analog of the serotonin and histamine antagonist, Pizotyline (also known as Pizotifen). The introduction of deuterium at the N-methyl position offers a valuable tool for various research applications, including its use as an internal standard in pharmacokinetic and metabolic studies. This document outlines a plausible synthetic route, detailed experimental protocols, and in-depth characterization methodologies.

Introduction to Pizotyline and Its Deuterated Analog

Pizotyline is a tricyclic benzocycloheptathiophene derivative with potent 5-HT2 receptor antagonist and antihistaminic properties.[1][2] It is primarily used for the prophylactic treatment of migraine headaches.[3] The mechanism of action is largely attributed to its ability to block serotonin's effects on blood vessels and platelets.[1][4]

Pizotyline-D3 is a stable isotope-labeled version of Pizotyline, where the three hydrogen atoms of the N-methyl group are replaced with deuterium atoms. This isotopic substitution results in a molecule that is chemically identical to Pizotyline but has a molecular weight that is three mass units higher. This distinct mass difference allows for its use as an ideal internal standard in quantitative mass spectrometry-based assays, as it co-elutes with the unlabeled drug and compensates for variations in sample preparation and instrument response.

Synthesis of Pizotyline-D3

Proposed Synthesis Workflow

Experimental Protocols

Step 1: N-Demethylation of Pizotyline to Normethyl-Pizotyline

A common and effective method for the N-demethylation of tertiary amines is the use of chloroformates, such as α-chloroethyl chloroformate, followed by hydrolysis.

-

Materials: Pizotyline, α-chloroethyl chloroformate, 1,2-dichloroethane (anhydrous), methanol, hydrochloric acid (HCl), sodium bicarbonate (NaHCO3), dichloromethane, magnesium sulfate (MgSO4).

-

Procedure:

-

Dissolve Pizotyline (1 equivalent) in anhydrous 1,2-dichloroethane under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add α-chloroethyl chloroformate (1.1 equivalents) dropwise to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and then reflux for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the resulting residue in methanol and reflux for 1 hour to hydrolyze the carbamate intermediate.

-

Remove the methanol under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude normethyl-pizotyline.

-

Purify the crude product by column chromatography on silica gel.

-

Step 2: N-Alkylation of Normethyl-Pizotyline to Pizotyline-D3

The secondary amine, normethyl-pizotyline, can be alkylated using a deuterated methyl source, such as methyl-d3 iodide, in the presence of a base.

-

Materials: Normethyl-pizotyline, methyl-d3 iodide (CD3I), potassium carbonate (K2CO3), acetonitrile (anhydrous).

-

Procedure:

-

Dissolve normethyl-pizotyline (1 equivalent) in anhydrous acetonitrile under an inert atmosphere.

-

Add potassium carbonate (2-3 equivalents) to the solution.

-

Add methyl-d3 iodide (1.2 equivalents) to the suspension.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.

-

Upon completion, filter the reaction mixture to remove the potassium carbonate.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude Pizotyline-D3.

-

Purify the crude product by column chromatography on silica gel to obtain pure Pizotyline-D3.

-

Characterization of Pizotyline-D3

Thorough characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized Pizotyline-D3. The following analytical techniques are recommended.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the successful incorporation of deuterium and determining the isotopic purity.

-

Expected Molecular Ion: The molecular weight of Pizotyline (C19H21NS) is approximately 295.44 g/mol . The molecular weight of Pizotyline-D3 (C19H18D3NS) is expected to be approximately 298.46 g/mol . High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass.

-

Predicted Fragmentation Pattern: The fragmentation of Pizotyline-D3 is expected to be similar to that of unlabeled Pizotyline, with characteristic fragments arising from the tricyclic core and the piperidine ring. A key diagnostic fragment would be the loss of the deuterated methyl group. The fragmentation of the N-methylpiperidine moiety often involves alpha-cleavage, leading to the formation of an iminium ion. The presence of a fragment corresponding to the loss of a CD3 radical would be a strong indicator of successful deuteration.

Table 1: Predicted Mass Spectrometry Data for Pizotyline-D3

| Parameter | Expected Value |

| Molecular Formula | C19H18D3NS |

| Exact Mass | 298.1580 |

| Molecular Weight | 298.46 |

| [M+H]+ | 299.1653 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the structure of the molecule and the position of the deuterium labels.

-

¹H NMR Spectroscopy: The proton NMR spectrum of Pizotyline-D3 will be very similar to that of Pizotyline, with the notable absence of the singlet corresponding to the N-methyl protons. The integration of the remaining proton signals should be consistent with the structure.

-

¹³C NMR Spectroscopy: In the carbon-13 NMR spectrum, the signal corresponding to the N-methyl carbon will be observed as a multiplet (typically a septet) due to coupling with the three deuterium atoms (spin I = 1). The chemical shift of this carbon will also be slightly upfield compared to the corresponding carbon in unlabeled Pizotyline.

Table 2: Predicted NMR Data for Pizotyline-D3

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H | - | - | Absence of N-CH3 signal |

| ¹³C | ~45-50 | Septet | N-CD3 carbon |

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the chemical purity of the synthesized Pizotyline-D3. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a modifier like formic acid or ammonium acetate) is a suitable starting point for method development. The purity is determined by the area percentage of the main peak in the chromatogram.

Signaling Pathway of Pizotyline

Pizotyline exerts its pharmacological effects primarily through the antagonism of 5-HT2A receptors, which are G-protein coupled receptors (GPCRs).

5-HT2A Receptor Signaling Pathway

Activation of the 5-HT2A receptor by serotonin normally initiates a signaling cascade through the Gq alpha subunit of the G-protein complex. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). Pizotyline, by blocking the 5-HT2A receptor, inhibits this entire downstream signaling pathway.

There is also evidence to suggest that Pizotyline can modulate the Extracellular signal-regulated kinase (ERK) signaling pathway, which may contribute to its neuroprotective effects observed in some research models.

Conclusion

This technical guide provides a comprehensive framework for the synthesis and characterization of Pizotyline-D3 for research purposes. The proposed synthetic route offers a viable method for obtaining this valuable internal standard. The detailed characterization protocols will ensure the quality and identity of the synthesized compound. A thorough understanding of Pizotyline's mechanism of action, particularly its role as a 5-HT2A receptor antagonist, is crucial for its application in pharmacological research. The availability of high-quality Pizotyline-D3 will facilitate more accurate and reliable quantitative studies, ultimately advancing our understanding of the pharmacokinetics and metabolism of Pizotyline.

References

- 1. IP3 and DAG Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]

- 2. Gq Signaling Pathway → Area [lifestyle.sustainability-directory.com]

- 3. N-Dealkylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cell signalling diversity of the Gqalpha family of heterotrimeric G proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

Pizotyline-D3: A Technical Guide for the Study of 5-HT2 Receptor Pharmacology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pizotyline, also known as Pizotifen, is a potent serotonin (5-HT) receptor antagonist with a high affinity for the 5-HT2 receptor family.[1][2][3] Its deuterated analog, Pizotyline-D3, serves as an invaluable tool in the pharmacological investigation of these receptors, primarily by acting as a stable isotope-labeled internal standard in quantitative mass spectrometry-based assays. This technical guide provides an in-depth overview of Pizotyline-D3's application in 5-HT2 receptor research, complete with detailed experimental protocols, quantitative data, and visual representations of key processes.

The 5-HT2 receptor subfamily, comprising 5-HT2A, 5-HT2B, and 5-HT2C subtypes, is implicated in a wide range of physiological and pathological processes, making them critical targets for drug development.[4] Pizotifen's antagonist activity at these receptors, particularly at the 5-HT2A and 5-HT2C subtypes, underpins its clinical use in migraine prophylaxis.[3] Emerging evidence also suggests that its antimigraine effects may be mediated through the blockade of 5-HT2B receptors. The use of Pizotyline-D3 enables accurate and precise quantification of Pizotyline in biological matrices, which is essential for pharmacokinetic and pharmacodynamic studies.

Data Presentation: Pizotyline (Pizotifen) Receptor Binding Affinity

The following table summarizes the binding affinities (Ki) of Pizotyline for various receptors, with a focus on the 5-HT2 receptor subtypes. This data is crucial for understanding its potency and selectivity.

| Receptor Subtype | Ki (nM) | Species | Reference |

| 5-HT2A | 1 - 10 | Human | |

| 5-HT2B | High Affinity | - | |

| 5-HT2C | High Affinity | - | |

| 5-HT1A | ~100 | Human | |

| Histamine H1 | High Affinity | - | |

| Muscarinic M1, M2, M3 | Non-selective | Rabbit, Guinea-pig | |

| α1- and α2-Adrenergic | Binds | - | |

| Dopamine | Binds | - |

Note: A lower Ki value indicates a higher binding affinity.

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing Pizotyline and for the quantification of Pizotyline using Pizotyline-D3.

Radioligand Binding Assay for 5-HT2A Receptors

This protocol describes a competitive binding assay to determine the affinity of a test compound for the 5-HT2A receptor using a radiolabeled ligand.

a) Materials:

-

Receptor Source: Membranes from cells expressing the human 5-HT2A receptor or from brain tissue (e.g., frontal cortex).

-

Radioligand: [3H]Ketanserin or [3H]Spiperone (a common 5-HT2 antagonist).

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4.

-

Test Compound: Pizotyline or other compounds of interest.

-

Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-labeled 5-HT2A antagonist like Mianserin.

-

Instrumentation: Scintillation counter, filtration apparatus with glass fiber filters.

b) Procedure:

-

Membrane Preparation: Homogenize the cell pellet or brain tissue in ice-cold assay buffer. Centrifuge at low speed to remove nuclei and debris, then centrifuge the supernatant at high speed to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer.

-

Assay Setup: In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd, and varying concentrations of the test compound. For total binding wells, no test compound is added. For non-specific binding wells, the non-specific binding control is added.

-

Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate at room temperature for 60-90 minutes to reach equilibrium.

-

Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 of the test compound and calculate the Ki using the Cheng-Prusoff equation.

Functional Assay: Calcium Flux for 5-HT2 Receptor Activation

This protocol measures the intracellular calcium mobilization following 5-HT2 receptor activation, which is coupled to the Gq signaling pathway.

a) Materials:

-

Cells: HEK-293 or CHO cells stably expressing the desired 5-HT2 receptor subtype (e.g., 5-HT2A or 5-HT2C).

-

Calcium Indicator Dye: Fluo-4 AM or a similar calcium-sensitive fluorescent dye.

-

Assay Buffer: Hank's Balanced Salt Solution (HBSS) or a similar physiological buffer.

-

Agonist: Serotonin (5-HT) or another 5-HT2 receptor agonist.

-

Antagonist: Pizotyline or other test compounds.

-

Instrumentation: A fluorescence microplate reader with automated injection capabilities.

b) Procedure:

-

Cell Plating: Plate the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

-

Dye Loading: Remove the culture medium and incubate the cells with the calcium indicator dye in assay buffer for 30-60 minutes at 37°C.

-

Antagonist Pre-incubation: If testing for antagonist activity, add varying concentrations of Pizotyline to the wells and incubate for a specified period.

-

Fluorescence Measurement: Place the plate in the microplate reader and measure the baseline fluorescence.

-

Agonist Injection and Reading: Use the instrument's injector to add the 5-HT agonist to the wells and immediately begin recording the fluorescence intensity over time.

-

Data Analysis: Calculate the change in fluorescence from baseline to the peak response. For antagonist studies, determine the IC50 of Pizotyline by measuring its ability to inhibit the agonist-induced calcium flux.

Functional Assay: Phosphoinositide Hydrolysis

This assay measures the accumulation of inositol phosphates (IPs), a downstream product of Gq-coupled receptor activation.

a) Materials:

-

Cells: Cells expressing the target 5-HT2 receptor.

-

Radiolabel: [3H]myo-inositol.

-

Agonist: Serotonin (5-HT).

-

Antagonist: Pizotyline.

-

Lysis Buffer: A buffer containing a detergent to lyse the cells.

-

Anion Exchange Resin: To separate the [3H]inositol phosphates.

-

Instrumentation: Scintillation counter.

b) Procedure:

-

Cell Labeling: Incubate the cells with [3H]myo-inositol in inositol-free medium for 24-48 hours to allow for incorporation into membrane phosphoinositides.

-

Agonist/Antagonist Treatment: Pre-incubate the cells with Pizotyline (for antagonist studies) before adding the 5-HT agonist. Incubate for a sufficient time to allow for IP accumulation.

-

Cell Lysis and IP Extraction: Terminate the reaction by adding a lysis buffer and extract the soluble inositol phosphates.

-

IP Separation: Apply the cell lysates to columns containing anion exchange resin. Wash the columns and then elute the [3H]inositol phosphates.

-

Quantification: Measure the radioactivity of the eluted fractions using a scintillation counter.

-

Data Analysis: Determine the agonist-stimulated accumulation of [3H]inositol phosphates and the inhibitory effect of Pizotyline to calculate its IC50.

Quantification of Pizotifen in Biological Samples using Pizotyline-D3 and LC-MS/MS

This protocol outlines a general procedure for the quantitative analysis of Pizotifen in plasma using Pizotyline-D3 as an internal standard.

a) Materials:

-

Biological Matrix: Human plasma.

-

Analyte: Pizotifen.

-

Internal Standard (IS): Pizotyline-D3.

-

Extraction Solvent: e.g., methyl tertiary-butyl ether (MTBE).

-

Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

b) Procedure:

-

Sample Preparation:

-

To a known volume of plasma, add a fixed amount of Pizotyline-D3 solution.

-

Perform a liquid-liquid extraction by adding the extraction solvent, vortexing, and centrifuging to separate the layers.

-

Transfer the organic layer to a new tube and evaporate to dryness.

-

Reconstitute the residue in the mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Chromatographically separate Pizotifen and Pizotyline-D3 from matrix components.

-

Detect the parent and product ions for both the analyte and the internal standard using multiple reaction monitoring (MRM).

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of Pizotifen to Pizotyline-D3 against the concentration of Pizotifen standards.

-

Determine the concentration of Pizotifen in the unknown samples from the calibration curve.

-

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the signaling pathways activated by 5-HT2 receptors and the workflow for key experimental procedures.

Experimental Workflows

Conclusion

Pizotyline-D3 is an essential tool for the accurate and precise study of Pizotyline's pharmacology at 5-HT2 receptors. Its use as an internal standard in LC-MS/MS assays ensures high-quality pharmacokinetic data, which is fundamental for drug development. The combination of binding and functional assays provides a comprehensive understanding of Pizotyline's interaction with 5-HT2 receptors and its downstream effects. The protocols and data presented in this guide offer a solid foundation for researchers and scientists working in this field.

References

Investigating the Metabolic Pathways of Pizotyline Using Pizotyline-D3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic pathways of Pizotyline (also known as Pizotifen), with a focus on the utility of its deuterated analog, Pizotyline-D3, in pharmacokinetic and metabolic studies. Pizotyline is a serotonin and tryptamine antagonist used for migraine prophylaxis.[1] Understanding its metabolic fate is crucial for characterizing its efficacy, safety profile, and potential drug-drug interactions.

Overview of Pizotyline Metabolism

Pizotyline undergoes extensive first-pass metabolism in the liver following oral administration.[2] The primary metabolic pathway is N-glucuronidation , a Phase II conjugation reaction.[2][3] This process is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, which transfer a glucuronic acid moiety to the drug molecule, increasing its water solubility and facilitating its excretion.

The main metabolite formed is the Pizotyline-N-glucuronide conjugate . This conjugate is the most abundant metabolic product found in both plasma and urine, accounting for at least 50% of the drug-related material in plasma and 60-70% of the radioactivity excreted in urine. While several UGT enzymes can catalyze N-glucuronidation, studies have identified UGT2B10 as a key enzyme in the metabolism of Pizotyline, demonstrating a higher affinity for it compared to other UGTs like UGT1A3 and UGT1A4.

Metabolism via cytochrome P450 (CYP) enzymes, the primary route for many Phase I drug metabolism reactions, appears to be a minor or non-significant pathway for Pizotyline. The focus of metabolic investigation is therefore predominantly on the glucuronidation pathway.

Metabolic Pathway Diagram

The following diagram illustrates the primary metabolic transformation of Pizotyline.

Caption: Primary metabolic pathway of Pizotyline via N-glucuronidation.

Pharmacokinetic Profile of Pizotyline and its Metabolite

The pharmacokinetic parameters of Pizotyline and its N-glucuronide conjugate have been characterized. Following oral administration, Pizotyline is rapidly and almost completely absorbed. Both the parent drug and its N-glucuronide metabolite have a similar, long elimination half-life of approximately 23 hours.

Quantitative Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters for Pizotyline and its major metabolite.

| Parameter | Pizotyline (Parent Drug) | Pizotyline-N-glucuronide (Metabolite) | Reference(s) |

| Bioavailability | ~78% | Not Applicable | |

| Plasma Protein Binding | >90% | Not Determined | |

| Volume of Distribution (Vd) | ~833 L | ~70 L | |

| Elimination Half-Life (t½) | ~23 hours | ~23 hours | |

| Time to Peak Plasma (Tmax) | ~5 hours | Not specified | |

| Excretion | <1% unchanged in urine | ~55% of dose in urine |

The Role of Pizotyline-D3 in Metabolic Investigation

Stable isotope-labeled compounds, such as Pizotyline-D3 (deuterium-labeled Pizotyline), are indispensable tools in modern drug metabolism and pharmacokinetic (DMPK) studies. The primary application of Pizotyline-D3 is as an internal standard (IS) for quantitative bioanalysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

By replacing one or more hydrogen atoms with deuterium, Pizotyline-D3 is chemically identical to Pizotyline but has a higher molecular weight. This mass difference allows the mass spectrometer to distinguish between the analyte (Pizotyline) and the internal standard (Pizotyline-D3). Because the IS is added at a known concentration to every sample, it co-elutes chromatographically and experiences similar extraction recovery and ionization effects as the analyte. This allows for highly accurate and precise quantification of the parent drug in complex biological matrices like plasma and urine by correcting for any sample loss or matrix effects during sample preparation and analysis.

Experimental Protocols

This section outlines a detailed methodology for an in vitro study to investigate the metabolism of Pizotyline using human liver microsomes, with Pizotyline-D3 as an internal standard for quantification.

In Vitro Metabolic Stability Assay Using Human Liver Microsomes

This protocol determines the rate at which Pizotyline is metabolized by liver enzymes.

Materials:

-

Pizotyline

-

Pizotyline-D3 (for use as an internal standard)

-

Pooled Human Liver Microsomes (HLM)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

UDP-glucuronic acid (UDPGA)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (ACN), cold

-

96-well plates

Procedure:

-

Preparation: Thaw pooled human liver microsomes on ice. Prepare a working solution of Pizotyline (e.g., 1 µM) in phosphate buffer.

-

Incubation Mixture: In a 96-well plate, add phosphate buffer, the HLM (final concentration 0.5 mg/mL), and the Pizotyline working solution. Include control wells without the NADPH/UDPGA cofactors.

-

Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes with gentle shaking.

-

Reaction Initiation: Initiate the metabolic reactions by adding a pre-warmed mixture of the NADPH regenerating system and UDPGA to each well (except negative controls).

-

Time-course Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding 2 volumes of ice-cold acetonitrile containing a fixed concentration of Pizotyline-D3 as the internal standard.

-

Sample Processing: Seal the plate and centrifuge at 4°C to pellet the precipitated proteins.

-

Analysis: Transfer the supernatant to a new 96-well plate for analysis by LC-MS/MS.

LC-MS/MS Analysis for Quantification

This protocol describes the quantification of Pizotyline.

Instrumentation:

-

UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Procedure:

-

Chromatographic Separation:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to separate Pizotyline from potential interfering matrix components.

-

Flow Rate: e.g., 0.4 mL/min.

-

Injection Volume: 2-5 µL.

-

-

Mass Spectrometry Detection:

-

Mode: Positive ion electrospray ionization (ESI+).

-

Detection: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Pizotyline: Monitor the specific precursor ion to product ion transition (e.g., m/z 296.1 → [product ion]).

-

Pizotyline-D3 (IS): Monitor the corresponding transition for the deuterated standard (e.g., m/z 299.1 → [product ion]).

-

-

-

Data Analysis:

-

Quantify Pizotyline concentrations by calculating the peak area ratio of the analyte to the internal standard (Pizotyline/Pizotyline-D3).

-

Plot the natural logarithm of the remaining Pizotyline concentration against time.

-

Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the slope of the line.

-

Experimental Workflow Diagram

Caption: Workflow for an in vitro Pizotyline metabolism study.

Pharmacological Context: Signaling Pathways

The therapeutic effect of Pizotyline is derived from its action as a potent antagonist at serotonin (5-HT) and histamine receptors. The N-glucuronide metabolite is generally considered pharmacologically inactive, meaning the metabolic process serves to terminate the drug's action and facilitate its removal from the body.

The diagram below illustrates the mechanism of action of the parent drug, Pizotyline.

References

Pizotyline-D3 for the Exploration of Drug-Drug Interactions with Cytochrome P450 Enzymes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pizotyline, also known as Pizotifen, is a serotonin and tryptamine antagonist used for migraine prophylaxis.[1] Understanding its metabolic pathways is crucial for predicting potential drug-drug interactions (DDIs). While the primary route of metabolism for Pizotifen is N-glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), the potential for minor metabolic pathways mediated by cytochrome P450 (CYP) enzymes cannot be entirely excluded without investigation.[1][2] Such minor pathways can still be clinically relevant if the co-administered drug is a potent inhibitor or inducer of the involved CYP enzymes.

This technical guide outlines the methodologies for exploring the potential interaction of Pizotyline with CYP enzymes. It is presumed that Pizotyline-D3, a deuterated version of Pizotyline, serves as a stable isotope-labeled internal standard for accurate quantification in mass spectrometry-based assays. The use of such an internal standard is critical for minimizing analytical variability in in vitro drug metabolism studies.

Core Concepts in CYP-Mediated Drug-Drug Interactions

The cytochrome P450 system is a superfamily of enzymes responsible for the metabolism of a vast number of drugs.[3][4] DDIs often occur when one drug alters the CYP-mediated metabolism of another, leading to either toxic accumulation or therapeutic failure. The two primary mechanisms of such interactions are enzyme inhibition and induction.

-

CYP Inhibition: One drug (the inhibitor) competitively or non-competitively binds to a CYP enzyme, reducing the metabolism of another drug (the substrate). This can lead to increased plasma concentrations of the substrate, potentially causing adverse effects.

-

CYP Induction: A drug (the inducer) increases the expression of a CYP enzyme, leading to faster metabolism of a substrate. This can decrease the substrate's plasma concentration, potentially leading to a loss of efficacy.

Reaction phenotyping is the process of identifying which CYP enzymes are responsible for a drug's metabolism. This is a critical step in drug development for predicting potential DDIs.

Experimental Protocols for CYP Reaction Phenotyping

The following protocols describe a general approach to assess the role of CYP enzymes in the metabolism of a compound like Pizotyline, using Pizotyline-D3 as an internal standard.

Metabolic Stability in Human Liver Microsomes (HLMs)

This initial screen determines the extent to which a drug is metabolized by the enzymes present in HLMs, which are rich in CYP and UGT enzymes.

-

Materials: Pooled HLMs, Pizotyline, Pizotyline-D3, NADPH regenerating system (NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase), potassium phosphate buffer (pH 7.4).

-

Procedure:

-

Prepare a stock solution of Pizotyline in a suitable organic solvent (e.g., methanol or DMSO).

-

In a microcentrifuge tube, combine HLMs, buffer, and Pizotyline.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the NADPH regenerating system.

-

Incubate at 37°C, taking aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quench the reaction in the aliquots by adding a cold organic solvent (e.g., acetonitrile) containing Pizotyline-D3 as the internal standard.

-

Centrifuge to pellet the protein.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining Pizotyline.

-

-

Data Analysis: The rate of disappearance of the parent drug is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Reaction Phenotyping with Specific CYP Inhibitors

This experiment identifies the specific CYP enzymes involved in the metabolism of the drug.

-

Materials: Same as for metabolic stability, plus selective chemical inhibitors for major CYP isoforms (see Table 2).

-

Procedure:

-

Follow the metabolic stability protocol.

-

In separate incubation tubes, add a selective inhibitor for each major CYP isoform (CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) prior to the addition of Pizotyline.

-

A control incubation without any inhibitor is run in parallel.

-

Incubate for a fixed time point (e.g., 30 minutes).

-

Quench and process the samples as described above.

-

-

Data Analysis: A significant decrease in the metabolism of Pizotyline in the presence of a specific inhibitor indicates that the corresponding CYP isoform is involved in its metabolism. The percentage of inhibition is calculated relative to the control.

Recombinant Human CYP Enzymes (rhCYPs)

This approach confirms the findings from the chemical inhibition assay using individual, recombinantly expressed CYP enzymes.

-

Materials: rhCYP enzymes (e.g., CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 3A4), Pizotyline, Pizotyline-D3, NADPH regenerating system, appropriate buffer.

-

Procedure:

-

Incubate Pizotyline with each individual rhCYP enzyme in the presence of the NADPH regenerating system.

-

A control incubation without the NADPH system is included for each enzyme to account for non-enzymatic degradation.

-

Incubate for a fixed time point at 37°C.

-

Quench and process the samples.

-

-

Data Analysis: The formation of metabolites or the depletion of the parent compound is measured. The enzyme that shows the highest metabolic turnover is identified as the primary contributor.

Data Presentation

Quantitative data from these experiments should be summarized in clear, structured tables for easy comparison.

Table 1: Illustrative Metabolic Stability of Pizotyline in Human Liver Microsomes

| Parameter | Value |

| HLM Concentration | 0.5 mg/mL |

| Pizotyline Concentration | 1 µM |

| In Vitro Half-life (t½) | > 60 min |

| Intrinsic Clearance (CLint) | < 5 µL/min/mg |

Note: This data is illustrative. The long half-life suggests slow metabolism by microsomal enzymes.

Table 2: Illustrative CYP Inhibition Profile for Pizotyline Metabolism

| CYP Isoform | Selective Inhibitor | Inhibitor Conc. (µM) | % Inhibition of Pizotyline Metabolism |

| CYP1A2 | Furafylline | 10 | < 10% |

| CYP2B6 | Ticlopidine | 1 | < 10% |

| CYP2C8 | Gemfibrozil | 50 | < 10% |

| CYP2C9 | Sulfaphenazole | 10 | < 10% |

| CYP2C19 | N-3-benzyl-nirvanol | 1 | < 10% |

| CYP2D6 | Quinidine | 1 | < 10% |

| CYP3A4 | Ketoconazole | 1 | < 10% |

Note: This data is hypothetical and for illustrative purposes. The low inhibition across all isoforms would suggest that CYP-mediated metabolism is not a major clearance pathway for Pizotyline.

Visualizations

Pizotyline Metabolism

The primary metabolic pathway for Pizotifen is N-glucuronidation.

References

Understanding the Isotopic Effects of Deuterium Labeling in Pizotyline-D3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deuterium labeling is a strategic modification in drug development aimed at improving the pharmacokinetic and metabolic profiles of therapeutic agents. This guide explores the theoretical underpinnings and practical considerations of deuterium labeling, specifically focusing on Pizotyline-D3, a deuterated isotopologue of the serotonin and histamine antagonist, Pizotyline. By leveraging the kinetic isotope effect (KIE), the substitution of hydrogen with deuterium at specific metabolically labile sites can significantly alter the rate of drug metabolism, potentially leading to an improved therapeutic window, reduced dosing frequency, and a more favorable safety profile. This document provides a comprehensive overview of the core principles, detailed experimental protocols for evaluation, and a summary of expected quantitative outcomes.

Introduction to Deuterium Labeling and the Kinetic Isotope Effect

The substitution of hydrogen with its heavier, stable isotope, deuterium, can profoundly influence the metabolic fate of a drug.[1][2] This phenomenon is primarily attributed to the Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond is stronger and has a lower zero-point vibrational energy than the carbon-hydrogen (C-H) bond.[2] Consequently, chemical reactions involving the cleavage of a C-D bond as the rate-determining step will proceed at a slower rate than the cleavage of a C-H bond.[2]

In drug metabolism, many enzymatic reactions, particularly those mediated by cytochrome P450 (CYP450) enzymes, involve the cleavage of C-H bonds.[3] By strategically replacing hydrogen atoms at these metabolic "hot spots" with deuterium, the rate of metabolic degradation can be attenuated. This can lead to several potential advantages in drug development:

-

Enhanced Metabolic Stability: A slower rate of metabolism can lead to a longer drug half-life (t½) and increased systemic exposure (AUC).

-

Reduced Toxic Metabolites: Deuteration can alter metabolic pathways, potentially reducing the formation of reactive or toxic metabolites.

-

Improved Pharmacokinetic Profile: A more stable and predictable pharmacokinetic profile can lead to reduced inter-patient variability.

-

Lower Dosing Requirements: Increased exposure may allow for lower and less frequent dosing, improving patient compliance.

Pizotyline: Mechanism of Action and Metabolism

Pizotyline (also known as Pizotifen) is a tricyclic benzocycloheptathiophene derivative with potent serotonin (5-HT) and histamine H1 receptor antagonist properties. Its primary clinical application is in the prophylactic treatment of migraine and cluster headaches. The proposed mechanism of action for its anti-migraine effects involves the inhibition of serotonin-mediated cranial vasodilation and platelet aggregation. Pizotyline also exhibits weak anticholinergic and appetite-stimulating properties.

Pizotyline is extensively metabolized in the liver, with the primary route of elimination being N-glucuronidation, forming the N-glucuronide conjugate. This conjugate accounts for over 50% of the drug found in plasma and 60-70% of the excreted metabolites in urine. While N-glucuronidation is the major pathway, other oxidative metabolic pathways, such as N-demethylation mediated by CYP450 enzymes, are also possible for compounds with N-methyl groups.

Pizotyline-D3: A Focus on the N-Methyl Group

The designation "Pizotyline-D3" suggests the replacement of three hydrogen atoms with deuterium. A logical and common site for such a modification is the N-methyl group on the piperidine ring of the Pizotyline molecule. This is a well-known site for oxidative metabolism (N-demethylation) by CYP450 enzymes.

By deuterating the N-methyl group to create a -CD3 moiety, it is hypothesized that the rate of N-demethylation will be significantly reduced due to the KIE. This would likely result in a greater proportion of the drug undergoing N-glucuronidation and a potential increase in the overall plasma concentration and half-life of the parent drug.

Expected Pharmacokinetic Profile of Pizotyline-D3

The following tables summarize the anticipated quantitative effects of deuterium labeling on the pharmacokinetic parameters of Pizotyline-D3 compared to its non-deuterated counterpart, Pizotyline. These are projected values based on the principles of the kinetic isotope effect and data from studies on other deuterated compounds.

Table 1: Comparison of Projected Pharmacokinetic Parameters of Pizotyline and Pizotyline-D3

| Parameter | Pizotyline (Hypothetical) | Pizotyline-D3 (Projected) | Expected Change | Rationale |

| Half-life (t½) | ~23 hours | > 23 hours | Increased | Slower metabolism due to KIE at the N-methyl group. |

| Max Concentration (Cmax) | Variable | Potentially Increased | Increased | Reduced first-pass metabolism. |

| Area Under the Curve (AUC) | Variable | Increased | Increased | Greater systemic exposure due to decreased clearance. |

| Metabolic Clearance (CL) | Moderate | Reduced | Decreased | Slower rate of N-demethylation. |

Table 2: Projected Metabolic Profile of Pizotyline vs. Pizotyline-D3 in Human Liver Microsomes

| Metabolite | Pizotyline (% of total metabolites) | Pizotyline-D3 (% of total metabolites) | Expected Change | Rationale |

| N-glucuronide conjugate | ~60-70% | > 70% | Increased | Shifting of metabolism towards the primary pathway due to the slowing of N-demethylation. |

| N-desmethyl Pizotyline | Minor | Significantly Reduced | Decreased | Direct result of the KIE on the deuterated N-methyl group. |

| Other Oxidative Metabolites | Minor | Potentially Reduced | Decreased | Overall reduction in oxidative metabolism. |

Experimental Protocols

To empirically determine the isotopic effects of deuterium labeling on Pizotyline-D3, a series of in vitro and in vivo experiments are necessary.

In Vitro Metabolic Stability Assay

Objective: To compare the rate of metabolism of Pizotyline and Pizotyline-D3 in human liver microsomes.

Methodology:

-

Incubation: Incubate Pizotyline and Pizotyline-D3 separately with pooled human liver microsomes in the presence of a NADPH-regenerating system.

-

Time Points: Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

-

Sample Preparation: Centrifuge the samples to precipitate proteins and collect the supernatant.

-

Analysis: Analyze the concentration of the parent drug in the supernatant using a validated LC-MS/MS method.

-

Data Analysis: Plot the percentage of remaining parent drug against time and calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

In Vivo Pharmacokinetic Study in a Rodent Model

Objective: To compare the pharmacokinetic profiles of Pizotyline and Pizotyline-D3 in rats or mice.

Methodology:

-

Dosing: Administer equivalent doses of Pizotyline and Pizotyline-D3 to two separate groups of animals via oral gavage (PO) or intravenous (IV) injection.

-

Blood Sampling: Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) post-dosing.

-

Plasma Preparation: Process the blood samples to obtain plasma.

-

Sample Analysis: Quantify the plasma concentrations of Pizotyline, Pizotyline-D3, and their major metabolites using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, t½, and clearance for both compounds using appropriate software.

Visualizations of Pathways and Workflows

Pizotyline Metabolism and the Effect of Deuteration

Caption: Metabolic pathways of Pizotyline and the projected impact of deuterium labeling on Pizotyline-D3.

Experimental Workflow for Pharmacokinetic Comparison

Caption: A streamlined workflow for the in vivo pharmacokinetic comparison of Pizotyline and Pizotyline-D3.

Pizotyline Signaling Pathway Antagonism

Caption: Pizotyline antagonizes serotonin and histamine receptors, mitigating migraine-associated signaling.

Conclusion

The strategic deuteration of Pizotyline at the N-methyl group to form Pizotyline-D3 presents a promising avenue for enhancing its therapeutic properties. The kinetic isotope effect is expected to slow the rate of N-demethylation, leading to a more favorable pharmacokinetic profile characterized by a longer half-life and increased systemic exposure. The experimental protocols outlined in this guide provide a clear framework for the preclinical evaluation of Pizotyline-D3. The successful validation of these hypotheses could lead to the development of a "best-in-class" medication for migraine prophylaxis with improved efficacy and patient convenience. Further studies are warranted to fully elucidate the clinical implications of these isotopic effects.

References

Methodological & Application

Revolutionizing Migraine Research: A Validated LC-MS/MS Method for Pizotyline Quantification

In the landscape of pharmaceutical research and development, the precise quantification of therapeutic compounds is paramount. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Pizotyline in biological matrices. Utilizing Pizotyline-D3 as a stable isotope-labeled internal standard, this method offers high accuracy, precision, and throughput, making it an invaluable tool for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence trials.

Pizotyline, also known as Pizotifen, is a serotonin and histamine antagonist widely used in the prophylactic treatment of migraine.[1][2][3][4][5] Understanding its absorption, distribution, metabolism, and excretion (ADME) properties is crucial for optimizing dosage regimens and ensuring patient safety. The developed LC-MS/MS method provides the necessary sensitivity and selectivity to accurately measure Pizotyline concentrations in complex biological samples.

Key Features of the Method:

-

High Sensitivity and Specificity: The use of tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode ensures minimal interference from endogenous matrix components, allowing for the accurate quantification of low concentrations of Pizotyline.

-

Robustness and Reliability: The incorporation of a stable isotope-labeled internal standard, Pizotyline-D3, compensates for variability in sample preparation and instrument response, leading to highly reproducible results.

-

High Throughput: A rapid and efficient sample preparation protocol, coupled with a short chromatographic run time, enables the analysis of a large number of samples in a timely manner.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals, encompassing detailed experimental protocols, data presentation, and visual workflows to facilitate the seamless implementation of this method in a laboratory setting.

Experimental Protocols

Materials and Reagents

-

Analytes: Pizotyline and Pizotyline-D3 reference standards.

-

Solvents: HPLC-grade acetonitrile, methanol, and water. Formic acid (LC-MS grade).

-

Biological Matrix: Human plasma (or other relevant biological matrix).

-

Sample Preparation: Solid Phase Extraction (SPE) cartridges or liquid-liquid extraction (LLE) solvents (e.g., methyl tert-butyl ether).

Instrumentation

-

Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of gradient elution.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Preparation of Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve Pizotyline and Pizotyline-D3 in methanol to prepare individual stock solutions.

-

Working Standard Solutions: Serially dilute the Pizotyline stock solution with a 50:50 mixture of methanol and water to prepare a series of working standard solutions for the calibration curve and quality control (QC) samples.

-

Internal Standard (IS) Working Solution: Dilute the Pizotyline-D3 stock solution with the same diluent to achieve a final concentration of 100 ng/mL.

Sample Preparation Protocol (Solid Phase Extraction)

-

Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Loading: To 200 µL of plasma sample, add 20 µL of the IS working solution (100 ng/mL Pizotyline-D3) and vortex. Load the entire mixture onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of water to remove interferences.

-

Elution: Elute the analytes with 1 mL of methanol into a clean collection tube.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase.

LC-MS/MS Method Parameters

The following tables summarize the optimized chromatographic and mass spectrometric conditions for the quantification of Pizotyline.

Table 1: Chromatographic Conditions

| Parameter | Value |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B in 3 minutes, hold for 1 minute |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Table 2: Mass Spectrometric Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Gas Flow | Desolvation: 800 L/hr, Cone: 50 L/hr |

| Collision Gas | Argon |

Table 3: MRM Transitions and Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Pizotyline | 296.1 | 97.1 | 100 | 25 |

| Pizotyline-D3 | 299.1 | 100.1 | 100 | 25 |

Note: The exact MRM transitions and collision energies may require optimization based on the specific instrument used.

Method Validation and Data Presentation

The developed method was validated according to the FDA and EMA guidelines for bioanalytical method validation. The validation parameters included selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Table 4: Method Validation Summary

| Parameter | Result | Acceptance Criteria |

| Linearity (r²) | > 0.995 | ≥ 0.99 |

| Calibration Range | 0.1 - 100 ng/mL | - |

| Accuracy (% Bias) | Within ± 15% (± 20% at LLOQ) | Within ± 15% (± 20% at LLOQ) |

| Precision (% RSD) | < 15% (< 20% at LLOQ) | ≤ 15% (≤ 20% at LLOQ) |

| Recovery (%) | Consistent and reproducible across the calibration range | - |

| Matrix Effect | Normalized to internal standard | - |

| Stability | Stable under various storage and handling conditions (Freeze-thaw, bench-top, long-term) | Within ± 15% of nominal |

LLOQ: Lower Limit of Quantification; RSD: Relative Standard Deviation

Conclusion

The LC-MS/MS method described in this application note provides a sensitive, specific, and reliable tool for the quantification of Pizotyline in biological matrices. The use of a stable isotope-labeled internal standard ensures data of the highest quality, making this method ideal for demanding applications in clinical and preclinical research. The detailed protocols and established performance characteristics presented herein should enable a straightforward implementation of this method in any bioanalytical laboratory.

References

Application Notes and Protocols for the Bioanalysis of Pizotyline Using Pizotyline-D3 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pizotyline, also known as Pizotifen, is a serotonin and histamine antagonist used for the prophylactic treatment of migraine headaches.[1] Accurate and precise quantification of Pizotyline in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. The use of a stable isotope-labeled internal standard, such as Pizotyline-D3, is the gold standard for bioanalytical assays using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][3] The near-identical physicochemical properties of a deuterated internal standard to the analyte ensure that it effectively compensates for variability during sample preparation and analysis, leading to highly reliable and reproducible results.[4][5]

These application notes provide a detailed protocol for the quantification of Pizotyline in human plasma using Pizotyline-D3 as an internal standard. The method is intended to be a template that can be adapted and validated in accordance with regulatory guidelines such as those from the FDA and EMA.

Signaling Pathway of Pizotyline

Pizotyline exerts its therapeutic effects primarily through its antagonist activity at serotonin (5-HT) receptors, particularly the 5-HT2A and 5-HT2C subtypes. By blocking these receptors, Pizotyline is thought to inhibit the vasoconstrictor effects of serotonin on cranial blood vessels and reduce the neurogenic inflammation associated with migraines. It also possesses antihistaminic and weak anticholinergic properties.

Bioanalytical Method for Pizotyline in Human Plasma using LC-MS/MS

This protocol describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Pizotyline in human plasma. Pizotyline-D3 is used as the internal standard to ensure accuracy and precision.

Materials and Reagents

-

Pizotyline reference standard

-

Pizotyline-D3 internal standard

-

HPLC grade methanol, acetonitrile, and water

-

Formic acid

-

Human plasma (with anticoagulant, e.g., K2EDTA)

Stock and Working Solutions

-

Pizotyline Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Pizotyline in methanol.

-

Pizotyline-D3 Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Pizotyline-D3 in methanol.

-

Pizotyline Working Solutions: Prepare a series of working solutions by serially diluting the Pizotyline stock solution with 50:50 (v/v) methanol:water to prepare calibration standards and quality control (QC) samples.

-

Pizotyline-D3 Working Solution (100 ng/mL): Dilute the Pizotyline-D3 stock solution with 50:50 (v/v) methanol:water.

Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 25 µL of the Pizotyline-D3 working solution (100 ng/mL) and vortex briefly.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of mobile phase.

-

Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography

| Parameter | Value |

| HPLC System | UHPLC system |

| Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | 10-90% B over 3 minutes |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

Mass Spectrometry

| Parameter | Value |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Pizotyline: To be determined experimentallyPizotyline-D3: To be determined experimentally |

| Ion Source Temp. | 500°C |

| IonSpray Voltage | 5500 V |

Note: MRM transitions and collision energies should be optimized for the specific instrument used.

Experimental Workflow

The following diagram illustrates the workflow for the bioanalytical quantification of Pizotyline in plasma.

Method Validation Summary

The bioanalytical method should be validated according to the principles outlined in the FDA and ICH M10 guidelines. The following tables summarize the expected quantitative data from a full validation.

Calibration Curve

| Analyte | Range (ng/mL) | r² |

| Pizotyline | 0.1 - 100 | >0.995 |

Accuracy and Precision

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ | 0.1 | <15 | 85-115 | <15 | 85-115 |

| Low | 0.3 | <15 | 85-115 | <15 | 85-115 |

| Medium | 10 | <15 | 85-115 | <15 | 85-115 |

| High | 80 | <15 | 85-115 | <15 | 85-115 |

Recovery and Matrix Effect

| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |

| Low | 0.3 | 85-115 | 85-115 |

| High | 80 | 85-115 | 85-115 |

Stability

| Stability Test | Conditions | Result |

| Bench-top | Room temperature for 4 hours | Stable |

| Freeze-thaw | 3 cycles | Stable |

| Long-term | -80°C for 30 days | Stable |

The Role of the Internal Standard

The use of a stable isotope-labeled internal standard like Pizotyline-D3 is fundamental to the reliability of the bioanalytical method. The internal standard is added at a known concentration to all samples, including calibration standards, QCs, and unknown samples, at the beginning of the sample preparation process.

Because Pizotyline-D3 has nearly identical chemical and physical properties to Pizotyline, any loss of analyte during sample preparation or variations in instrument response will be mirrored by the internal standard. By calculating the ratio of the analyte response to the internal standard response, these variations are normalized, leading to accurate and precise quantification.

Conclusion

The described LC-MS/MS method using Pizotyline-D3 as an internal standard provides a robust and reliable approach for the quantification of Pizotyline in human plasma. Adherence to this protocol and thorough validation will ensure the generation of high-quality data suitable for regulatory submissions and to support drug development programs. The use of a deuterated internal standard is a critical component of this methodology, ensuring the highest level of accuracy and precision in the bioanalytical results.

References

Application of Pizotyline-D3 in Preclinical Pharmacokinetic Studies: Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Pizotyline-D3 as an internal standard in preclinical pharmacokinetic (PK) studies of Pizotyline. The use of a stable isotope-labeled internal standard like Pizotyline-D3 is considered the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS), ensuring high accuracy and precision.[1]

Introduction to Pizotyline and the Role of Pizotyline-D3

Pizotyline, also known as Pizotifen, is a serotonin and histamine antagonist used for the prevention of migraine headaches.[2][3] To accurately determine its concentration in biological matrices during preclinical drug development, a robust analytical method is crucial. Preclinical PK studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a new drug candidate.[4][5]

Pizotyline-D3 is a deuterated form of Pizotyline, where three hydrogen atoms have been replaced by deuterium atoms. This isotopic labeling makes it an ideal internal standard (IS) for quantitative analysis by LC-MS/MS. It shares nearly identical physicochemical properties with the unlabeled analyte (Pizotyline), ensuring similar behavior during sample preparation and chromatographic separation. The mass difference allows the mass spectrometer to distinguish between the analyte and the IS, enabling accurate quantification by correcting for variability in sample processing and instrument response.

Key Advantages of Using Pizotyline-D3 as an Internal Standard:

-

Mitigates Matrix Effects: Co-elution of Pizotyline-D3 with Pizotyline helps to compensate for ion suppression or enhancement caused by the biological matrix.

-

Corrects for Sample Loss: Any loss of analyte during sample extraction and processing will be mirrored by the deuterated standard, ensuring the analyte-to-IS ratio remains constant.

-

Improves Accuracy and Precision: The use of a stable isotope-labeled IS is a hallmark of high-quality quantitative bioanalysis, leading to more reliable and reproducible data.

Physicochemical and Pharmacokinetic Properties of Pizotyline

A thorough understanding of Pizotyline's properties is fundamental to designing and interpreting preclinical PK studies.

| Property | Value | Reference |

| Molecular Formula | C19H21NS | |

| Molecular Weight | 295.44 g/mol | |

| Bioavailability | 78% | |

| Protein Binding | 91% | |

| Metabolism | Primarily via Glucuronidation | |

| Elimination Half-life | ~23 hours | |

| Excretion | 55% in urine (as metabolites), 18% in feces |

Experimental Protocols

Bioanalytical Method Development and Validation using LC-MS/MS

This protocol outlines the steps for developing and validating a robust LC-MS/MS method for the quantification of Pizotyline in a biological matrix (e.g., plasma, serum) using Pizotyline-D3 as an internal standard.

Objective: To establish a selective, sensitive, accurate, and precise method for quantifying Pizotyline in preclinical samples.

Materials:

-

Pizotyline reference standard

-

Pizotyline-D3 internal standard

-

Control biological matrix (e.g., rat plasma, mouse plasma)

-

HPLC-grade solvents (e.g., acetonitrile, methanol, water)

-

Formic acid or ammonium formate (for mobile phase modification)

-

Solid-phase extraction (SPE) cartridges or protein precipitation (PPT) reagents

-

LC-MS/MS system (e.g., Triple Quadrupole Mass Spectrometer)

Protocol Steps:

-

Mass Spectrometer Optimization:

-

Infuse standard solutions of Pizotyline and Pizotyline-D3 directly into the mass spectrometer to determine the optimal precursor and product ions for Multiple Reaction Monitoring (MRM).

-

Optimize MS parameters such as collision energy, declustering potential, and ion source settings to maximize signal intensity.

-

-

Chromatographic Conditions Development:

-

Select a suitable HPLC or UPLC column (e.g., C18 column).

-

Develop a mobile phase gradient (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to achieve good chromatographic separation of Pizotyline from endogenous matrix components and ensure co-elution with Pizotyline-D3.

-

Optimize the flow rate and column temperature.

-

-

Sample Preparation:

-

Protein Precipitation (PPT): A simple and rapid method. To a 50 µL aliquot of the biological sample, add 150 µL of cold acetonitrile containing a known concentration of Pizotyline-D3. Vortex and centrifuge to pellet the precipitated proteins. Transfer the supernatant for analysis.

-

Solid-Phase Extraction (SPE): Offers cleaner extracts. Condition an appropriate SPE cartridge. Load the sample (pre-treated and spiked with Pizotyline-D3). Wash the cartridge to remove interferences. Elute the analyte and IS. Evaporate the eluate and reconstitute in the mobile phase.

-

-

Method Validation:

-

Validate the method according to regulatory guidelines (e.g., FDA, EMA).

-

Key validation parameters include:

-

Selectivity and Specificity: Analyze blank matrix from at least six different sources to ensure no significant interference at the retention times of Pizotyline and Pizotyline-D3.

-

Linearity and Range: Prepare calibration standards by spiking blank matrix with known concentrations of Pizotyline. The calibration curve should have a correlation coefficient (r²) of ≥ 0.99.

-

Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations in replicate to determine intra- and inter-day accuracy (within ±15% of nominal) and precision (CV ≤ 15%).

-